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Compound of Interest

Compound Name: 1-Acetyl-3-hydroxyazetidine

Cat. No.: B111329 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
Acetyl-3-hydroxyazetidine (CAS No: 118972-96-6), a key heterocyclic building block in

medicinal chemistry. This document details experimental and predicted data for Nuclear

Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry

(MS), offering a foundational dataset for its identification and utilization in research and

development.

Core Spectroscopic Data
The following tables summarize the key quantitative data obtained from various spectroscopic

techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: 1H NMR Spectroscopic Data for 1-Acetyl-3-hydroxyazetidine
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Chemical
Shift (δ)
ppm

Multiplicity
Coupling
Constant
(J) Hz

Number of
Protons

Assignment
Data
Source

3.60 Triplet (t) 4.8 2H
CH2 adjacent

to N

Experimental[

1]

2.83 Triplet (t) 4.8 2H
CH2 adjacent

to CH-OH

Experimental[

1]

2.21 Singlet (s) - 3H Acetyl CH3
Experimental[

1]

Table 2: Predicted 13C NMR Spectroscopic Data for 1-Acetyl-3-hydroxyazetidine

Chemical Shift (δ)
ppm

Carbon Type Assignment Data Source

~169 C=O Acetyl Carbonyl Predicted

~60 CH-OH Azetidine Ring Predicted

~55 CH2-N Azetidine Ring Predicted

~22 CH3 Acetyl Methyl Predicted

Note: Experimental 13C NMR data is not readily available in public literature. The data

presented is based on established prediction models.

Infrared (IR) Spectroscopy
Table 3: Predicted Characteristic IR Absorption Bands for 1-Acetyl-3-hydroxyazetidine
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Wavenumber (cm-1) Functional Group Vibrational Mode

3400-3200 (broad) O-H Stretching

2970-2850 C-H (alkane) Stretching

1650-1630 C=O (amide) Stretching

1465-1450 C-H Bending

1250-1020 C-N Stretching

1150-1050 C-O Stretching

Note: Experimental IR data is not readily available. The predicted bands are based on the

known functional groups of the molecule.

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for 1-Acetyl-3-hydroxyazetidine

Parameter Value

Molecular Formula C5H9NO2

Molecular Weight 115.13 g/mol

Predicted [M+H]+ 116.0657

Note: Experimental mass spectrometry data is not readily available. The [M+H]+ value is the

calculated exact mass of the protonated molecule.

Experimental Protocols
The following sections detail the methodologies for the synthesis and spectroscopic analysis of

1-Acetyl-3-hydroxyazetidine.

Synthesis of 1-Acetyl-3-hydroxyazetidine
Azetidin-3-ol (1 equivalent) and triethylamine (3 equivalents) are dissolved in tetrahydrofuran

(THF).[1] The solution is cooled to -78°C, and acetyl chloride (1 equivalent) is added dropwise.
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[1] The reaction mixture is then allowed to warm to room temperature and stirred for several

hours.[1] Upon completion, the reaction is worked up by filtration to remove triethylamine

hydrochloride, and the solvent is removed under reduced pressure. The crude product is

purified by column chromatography on silica gel.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR spectra are recorded on a 400 MHz spectrometer.[1] Samples are prepared by

dissolving the compound in a suitable deuterated solvent, such as DMSO-d6. Chemical shifts

are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal

standard.

Infrared (IR) Spectroscopy
IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer. A small

amount of the neat compound is placed on the diamond crystal of an Attenuated Total

Reflectance (ATR) accessory. The spectrum is recorded over a range of 4000-400 cm-1.

Mass Spectrometry (MS)
Mass spectra are obtained using a mass spectrometer with an electrospray ionization (ESI)

source. The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and

introduced into the mass spectrometer. The data is acquired in positive ion mode to observe

the protonated molecule [M+H]+.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

synthesized organic compound.

Caption: A flowchart illustrating the synthesis, purification, and spectroscopic analysis workflow

for 1-Acetyl-3-hydroxyazetidine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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